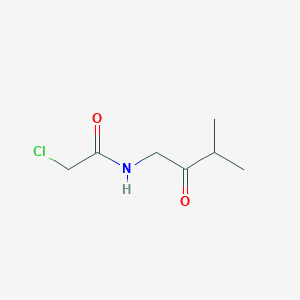

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-methyl-2-oxobutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-5(2)6(10)4-9-7(11)3-8/h5H,3-4H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGXCASNEYPJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-(3-methyl-2-oxobutyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-methyl-2-oxobutylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives, which may have different chemical properties and applications.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives, which can be further functionalized for various applications.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methyl-2-oxobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide can be compared with other similar compounds, such as:

2-Chloroacetamide: A simpler compound with similar reactivity but different applications.

N-(3-methyl-2-oxobutyl)acetamide: Lacks the chlorine atom, leading to different chemical properties and reactivity.

2-Chloro-N-(2-oxobutyl)acetamide: Similar structure but with a different substituent, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

2-Chloro-N-(3-methyl-2-oxobutyl)acetamide is a synthetic compound that belongs to the class of acetamides, which are known for their diverse biological activities. The introduction of chlorine and specific alkyl groups can significantly affect the pharmacological properties of such compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₆H₁₃ClN₂O

- Molecular Weight : 162.64 g/mol

This structure features a chloro group, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the chlorine atom may enhance lipophilicity, allowing for better cell membrane penetration.

Antimicrobial Activity

Research into similar acetamides has shown potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related acetamides indicate that modifications in the side chain can lead to varying degrees of cytotoxic effects on cancer cell lines.

Case Studies

- Anticancer Activity : A study on structurally related compounds showed that certain derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

- Neuroprotective Effects : Some acetamides have been investigated for neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to confer similar benefits warrants further investigation.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| N-(4-chlorophenyl)acetamide | Anticancer | |

| N-(3-methylphenyl)acetamide | Neuroprotective |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| N-(4-chlorophenyl)acetamide | 25 | HeLa |

| N-(3-methylphenyl)acetamide | 15 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.